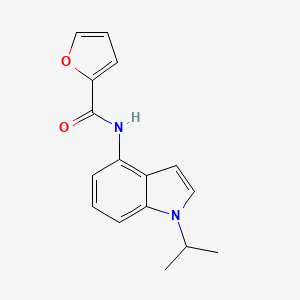

N-(1-isopropyl-1H-indol-4-yl)-2-furamide

Description

Contextualization of Indole (B1671886) and Furamide Scaffolds in Modern Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous and highly privileged scaffold in medicinal chemistry. Its presence in a vast array of natural products, including the essential amino acid tryptophan, and its role as a core structural component in numerous approved drugs, underscores its biological significance. The versatility of the indole ring allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. rsc.orgoup.com Indole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. google.comresearchgate.netrsc.org The ability of the indole scaffold to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for the design of new therapeutic agents. cambridgemedchemconsulting.comresearchgate.net

The furamide scaffold, characterized by a furan (B31954) ring connected to an amide group, also holds a distinct place in medicinal chemistry. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, can influence a molecule's solubility and reactivity. rsc.org It is often considered a bioisostere of other aromatic rings like phenyl or thiophene, and its incorporation into a drug candidate can lead to improved metabolic stability or altered target binding affinity. The amide linkage provides a site for hydrogen bonding, which is crucial for molecular recognition at the active sites of enzymes and receptors. Compounds containing the furan moiety have been investigated for various biological activities, including antimicrobial and antihyperlipidemic effects.

Rationale for Dedicated Academic Research on N-(1-isopropyl-1H-indol-4-yl)-2-furamide

The rationale for investigating this compound is rooted in the principles of molecular hybridization and structure-activity relationship (SAR) exploration. The conjugation of an indole scaffold with a furamide moiety represents a deliberate strategy to create a novel chemical entity with the potential for unique biological activity. This molecular design could synergistically combine the favorable properties of both fragments or unlock novel pharmacological profiles.

The specific substitution pattern of this compound provides further impetus for its study. The isopropyl group at the N1 position of the indole ring can enhance lipophilicity, which may improve cell membrane permeability. The placement of the furamide linkage at the 4-position of the indole is less common than substitutions at the 2, 3, or 5-positions, suggesting that this compound could interact with biological targets in a novel manner, potentially leading to improved selectivity.

Furthermore, the exploration of such hybrid molecules is essential for expanding the available chemical space for drug discovery. By synthesizing and evaluating compounds like this compound, researchers can probe new areas of chemical biology and potentially identify novel lead compounds for the development of future therapeutics. The study of this compound could provide valuable insights into the SAR of indole-furamide conjugates, guiding the design of next-generation therapeutic agents.

The following tables illustrate the therapeutic potential of the individual scaffolds that constitute this compound.

Table 1: Examples of Biologically Active Indole Derivatives

| Compound Name | Therapeutic Application |

|---|---|

| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) |

| Sumatriptan | Anti-migraine agent |

| Ondansetron | Anti-emetic agent used in chemotherapy |

Table 2: Examples of Bioactive Furan-Containing Compounds

| Compound Name | Biological Significance |

|---|---|

| Furosemide | Diuretic used to treat fluid build-up |

| Nitrofurantoin | Antibiotic used for urinary tract infections |

| Ranolazine | Anti-anginal agent |

Given the lack of specific experimental data for this compound in the current body of scientific literature, the following represents a prospective outlook on the research that would be necessary to elucidate its chemical and biological properties.

A plausible synthetic route to this compound would likely involve the initial synthesis of the 4-amino-1-isopropyl-1H-indole intermediate. This could be achieved through various established methods for the synthesis of 4-aminoindoles. rsc.orgresearchgate.netrsc.org Subsequently, the acylation of this amino-indole intermediate with 2-furoyl chloride or a related activated form of 2-furoic acid would yield the target compound.

Initial biological evaluation would likely involve high-throughput screening against a diverse panel of cancer cell lines to assess its potential as an anticancer agent, given the known activities of many indole derivatives. Additionally, screening against a panel of enzymes and receptors relevant to inflammation and neurological disorders would be a logical step. Based on these initial findings, more focused in vitro and in vivo studies could be designed to determine its mechanism of action and therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O2 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

N-(1-propan-2-ylindol-4-yl)furan-2-carboxamide |

InChI |

InChI=1S/C16H16N2O2/c1-11(2)18-9-8-12-13(5-3-6-14(12)18)17-16(19)15-7-4-10-20-15/h3-11H,1-2H3,(H,17,19) |

InChI Key |

AJVDPKDALLJLEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N 1 Isopropyl 1h Indol 4 Yl 2 Furamide

Strategies for the Synthesis of N-(1-isopropyl-1H-indol-4-yl)-2-furamide

The synthesis of the target compound is not extensively detailed in dedicated literature. However, a logical and efficient synthetic approach can be constructed based on established organic chemistry principles. This approach centers on the preparation of a key intermediate, 1-isopropyl-1H-indol-4-amine, followed by its acylation with a derivative of 2-furoic acid.

Key Synthetic Routes and Optimized Reaction Conditions

A plausible and efficient synthetic route to this compound involves three main stages: the synthesis of the 4-aminoindole core, N-alkylation at the indole (B1671886) nitrogen, and finally, amide bond formation.

Stage 1: Synthesis of 4-Aminoindole

Several methods have been reported for the synthesis of the 4-aminoindole scaffold. google.comoup.com One effective method starts from 2-methyl-3-nitroaniline. This process involves the protection of the amino group, cyclization to form the indole ring, and subsequent reduction of the nitro group to an amine. google.com

Another approach involves the dehydrogenation of 4-aminoindoline, which can be synthesized from 2-(2,6-diaminophenyl)ethanol under acidic conditions. oup.com A more recent method describes a divergent synthesis of 4-aminoindoles from 2-alkynylanilines through a tandem reaction sequence. rsc.org

Stage 2: N-Isopropylation of 4-Aminoindole

With 4-aminoindole in hand, the next step is the introduction of the isopropyl group at the N1 position of the indole ring. This can be achieved through standard N-alkylation procedures. The reaction typically involves treating the 4-aminoindole with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a suitable base and an appropriate solvent.

| Reaction Step | Reagents and Conditions | Product |

| N-Alkylation | 4-aminoindole, 2-halopropane (e.g., 2-bromopropane), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) | 1-isopropyl-1H-indol-4-amine |

Stage 3: Amide Coupling

The final step is the formation of the amide bond between 1-isopropyl-1H-indol-4-amine and 2-furoic acid. A common and effective method is the Schotten-Baumann reaction, which utilizes an activated form of the carboxylic acid, such as an acyl chloride. fishersci.it In this case, 2-furoyl chloride would be reacted with the amine in the presence of a base.

Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like hydroxybenzotriazole (HOBt), can be used. fishersci.it

| Reaction Step | Reagents and Conditions | Product |

| Amide Coupling (Acyl Chloride Method) | 1-isopropyl-1H-indol-4-amine, 2-furoyl chloride, Base (e.g., triethylamine, pyridine), Solvent (e.g., DCM, THF) | This compound |

| Amide Coupling (Coupling Reagent Method) | 1-isopropyl-1H-indol-4-amine, 2-furoic acid, Coupling reagent (e.g., DCC, EDC), Additive (e.g., HOBt), Base, Solvent (e.g., DMF, DCM) | This compound |

Precursors and Intermediate Compounds in the Synthesis of this compound

The synthesis of the target compound relies on the availability of key precursors and the successful isolation of intermediate compounds.

Key Precursors:

2-Methyl-3-nitroaniline: A starting material for one of the synthetic routes to 4-aminoindole. google.com

2-Furoic acid: The source of the 2-furamide moiety.

Isopropyl halides (e.g., 2-bromopropane): Reagents for the N-alkylation of the indole ring.

Key Intermediate Compounds:

4-Nitroindole: An intermediate in the synthesis of 4-aminoindole from 2-methyl-3-nitroaniline. google.com

4-Aminoindole: A crucial intermediate that provides the core indole structure with the necessary amino group for the final amide coupling. google.comoup.comsigmaaldrich.com

1-isopropyl-1H-indol-4-amine: The direct precursor to the final product, formed after the N-isopropylation of 4-aminoindole.

2-Furoyl chloride: An activated form of 2-furoic acid used for efficient amide bond formation. fishersci.it

| Compound Name | Structure | Role in Synthesis |

| 2-Methyl-3-nitroaniline | Starting Material | |

| 4-Nitroindole | Intermediate | |

| 4-Aminoindole | Key Intermediate | |

| 1-isopropyl-1H-indol-4-amine | Key Intermediate | |

| 2-Furoic acid | Starting Material | |

| 2-Furoyl chloride | Activated Intermediate | |

| This compound | Final Product |

Derivatization and Analogue Synthesis of this compound

The structural framework of this compound offers several opportunities for chemical modification to explore structure-activity relationships and develop new analogues.

Systematic Modifications on the Indole Moiety

The indole nucleus is a versatile scaffold that can be modified at various positions.

The isopropyl group at the N1 position can be readily replaced with other alkyl or aryl groups. This can be achieved by employing different alkylating or arylating agents in the N-alkylation step of the synthesis. The reactivity of the indole nitrogen allows for the introduction of a wide variety of substituents. organic-chemistry.orgnih.gov

| N1-Substituent | Example Alkylating/Arylating Agent |

| Methyl | Methyl iodide |

| Ethyl | Ethyl bromide |

| Benzyl | Benzyl chloride |

| Phenyl | Phenylboronic acid (under Chan-Lam coupling conditions) |

These modifications can influence the electronic properties and steric profile of the molecule.

The indole ring is susceptible to electrophilic substitution, with the C3 position being the most reactive. wikipedia.orgyoutube.com This allows for the introduction of various functional groups onto the indole core. While the C3 position is most favored, substitutions at other positions, such as C2, C5, C6, and C7, can also be achieved under specific conditions. researchgate.net

Recent studies have also demonstrated the feasibility of C7-alkylation of 4-aminoindoles, providing a route to functionalize the benzene portion of the indole ring. chemistryviews.orgacs.org

| Position on Indole Ring | Type of Reaction | Example Reagents | Potential Substituents |

| C3 | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS) | Bromo |

| C3 | Vilsmeier-Haack Reaction | POCl3, DMF | Formyl |

| C3 | Mannich Reaction | Formaldehyde, Dimethylamine | Dimethylaminomethyl |

| C7 | NHC-catalyzed Alkylation | α-Bromoenals | Chiral alkyl chains |

These derivatization strategies provide a means to systematically explore the chemical space around the this compound scaffold.

Systematic Modifications on the Furamide Moiety

The furamide portion of the molecule presents multiple opportunities for chemical diversification, allowing for fine-tuning of the compound's physicochemical properties. These modifications can be broadly categorized into substitutions on the heterocyclic ring and alterations to the connecting amide linkage.

The furan (B31954) ring is a five-membered aromatic heterocycle that can undergo various chemical transformations. orientjchem.org Electrophilic substitution reactions typically occur at the C5 position, which is the most electron-rich and sterically accessible site on the 2-substituted furan ring. orientjchem.org Such modifications can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule.

Research on related N-aryl-5-aryl-2-furamides demonstrates that the 5-position of the furan ring can be arylated through reactions like the Meerwein arylation of furan-2-carboxylic acid followed by conversion to the corresponding furamide. rjptonline.orgpensoft.net Other potential substitutions include nitration, halogenation, and acylation, which introduce electron-withdrawing groups that can influence the molecule's interaction with biological targets.

| Position on Furyl Ring | Potential Substituent | Reaction Type | Potential Impact |

|---|---|---|---|

| C5 | Aryl (e.g., Phenyl, Pyridyl) | Meerwein Arylation / Suzuki or Stille Coupling | Increases steric bulk; modulates lipophilicity and potential for π-π stacking interactions. |

| C5 | -NO₂ | Nitration (e.g., with HNO₃/H₂SO₄) | Introduces a strong electron-withdrawing group; potential H-bond acceptor. |

| C5 | -Cl, -Br | Halogenation (e.g., with NCS, NBS) | Increases lipophilicity; can serve as a metabolic block or introduce halogen bonding interactions. |

| C5 | -COCH₃ | Friedel-Crafts Acylation | Adds a ketone functionality, acting as an H-bond acceptor and increasing polarity. |

The amide bond is a cornerstone functional group in many biologically active molecules due to its unique structural and hydrogen-bonding capabilities. nih.govresearchgate.net However, it can be susceptible to enzymatic hydrolysis in vivo. Modifying or replacing the amide linkage is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. acs.orgunibg.it

One direct modification is the conversion of the amide to a thioamide by replacing the carbonyl oxygen with sulfur, for instance, using Lawesson's reagent. This change alters the hydrogen-bonding capacity and electronic character of the linker. More profound changes involve replacing the entire amide group with a bioisostere—a different functional group that retains similar steric and electronic properties, thereby preserving the desired biological activity. nih.govacs.org Heterocyclic rings such as 1,2,3-triazoles and 1,2,4-oxadiazoles are well-established and effective amide bond surrogates. nih.govacs.org

| Modification Type | Resulting Functional Group | Synthetic Approach | Rationale for Modification |

|---|---|---|---|

| Thionation | Thioamide (-CSNH-) | Treatment with Lawesson's reagent | Alters H-bonding properties and electronic distribution; may increase metabolic stability. |

| Reduction | Secondary Amine (-CH₂NH-) | Reduction with strong reducing agents (e.g., LiAlH₄) | Increases flexibility and basicity; removes H-bond acceptor capability of the carbonyl. |

| Bioisosteric Replacement | 1,2,3-Triazole | Huisgen cycloaddition (Click Chemistry) | Mimics the trans-amide bond geometry; metabolically stable; introduces different dipole moment. acs.org |

| Bioisosteric Replacement | 1,2,4-Oxadiazole | Cyclization of an N-acylamidine intermediate | Metabolically robust; maintains planarity and acts as an H-bond acceptor. nih.gov |

Isosteric and Bioisosteric Replacements within the Molecular Structure

Bioisosteric replacement is a powerful strategy in drug design used to optimize lead compounds by swapping key structural motifs with other groups that have similar physical or chemical properties, leading to enhanced activity, selectivity, or metabolic stability. scispace.com This approach can be applied to the furan ring, the indole core, and the isopropyl substituent of this compound.

The furan ring itself is often considered a bioisostere of benzene and thiophene rings. scispace.comresearchgate.net Replacing it with these other aromatic systems can modulate the compound's metabolic profile, as furan rings can sometimes be susceptible to oxidative metabolism. orientjchem.orgcambridgemedchemconsulting.com The indole nucleus can be replaced with bioisosteres like benzofuran or aza-indoles, which alters the hydrogen-bonding donor capacity and electronic nature of the bicyclic system. cambridgemedchemconsulting.com Finally, the N-isopropyl group can be exchanged for other alkyl groups or bioisosteres to probe the steric and electronic requirements of its binding pocket.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Furan Ring | Thiophene Ring | Often exhibits similar biological activity; may offer improved metabolic stability. researchgate.net |

| Furan Ring | Phenyl Ring | Alters lipophilicity and steric profile; removes the heteroatom. |

| Furan Ring | Pyridyl Ring | Introduces a basic nitrogen atom, which can improve solubility and serve as an H-bond acceptor. cambridgemedchemconsulting.com |

| Indole Ring | Benzofuran or Benzothiophene | Replaces the indole N-H donor, which can alter binding interactions and prevent N-dealkylation metabolism. |

| Indole Ring | 7-Aza-indole | Introduction of a nitrogen atom can improve affinity and metabolic stability through altered electronic properties. cambridgemedchemconsulting.com |

| Isopropyl Group | Cyclopropyl Group | Similar steric bulk but with conformational rigidity and different metabolic profile. |

Structure Activity Relationship Sar and Ligand Design Principles for N 1 Isopropyl 1h Indol 4 Yl 2 Furamide

Elucidation of Key Structural Determinants for Observed Biological Activity

The biological profile of N-(1-isopropyl-1H-indol-4-yl)-2-furamide is not dictated by a single feature but rather by the synergistic contribution of its distinct chemical motifs. The indole (B1671886) core, the N1-isopropyl group, the furan (B31954) ring, and the amide linker all play crucial roles in defining its interaction with biological targets.

The Role of Indole Ring Substitution Patterns and N1-Substituent (e.g., isopropyl group)

The indole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the scaffold for numerous biologically active compounds. researchgate.net The substitution pattern on this ring system is a critical determinant of biological activity. researchgate.net For this compound, the attachment of the furamide group at the 4-position of the indole ring is a key feature that defines its specific pharmacological profile. Altering the substitution position to other parts of the indole ring would likely result in significantly different biological effects.

Table 1: Influence of N1-Substituents on the Activity of Indole Derivatives (Illustrative Examples)

| N1-Substituent | General Effect on Properties | Potential Impact on Activity | Reference |

|---|---|---|---|

| Hydrogen (-H) | Higher polarity, potential for H-bonding | Can be essential for activity in some contexts. | nih.gov |

| Methyl (-CH3) | Increased lipophilicity (relative to -H) | Can enhance cell permeability and binding. | nih.gov |

| Isopropyl (-CH(CH3)2) | Increased lipophilicity and steric bulk | May enhance selectivity and binding affinity through specific hydrophobic interactions. | N/A |

The Influence of the Furamide Moiety and the Amide Linkage on Activity

The 2-furamide moiety is another critical component for the biological activity of this compound. The furan ring, a five-membered aromatic heterocycle, can participate in various non-covalent interactions with biological targets, including hydrogen bonding and pi-pi stacking. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which is often a key interaction in ligand-receptor binding. The amide linkage (-C(O)NH-) connecting the furan ring to the indole core is not merely a spacer. This functional group is rigid and planar, which helps to lock the relative orientation of the two ring systems. The amide group is also a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group), making it a crucial anchor for binding to protein targets. The structural integrity of this linker is often essential for maintaining biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR models could be invaluable for predicting the activity of new analogues and guiding the design of more potent compounds.

Development and Validation of Predictive QSAR Models

The development of a predictive QSAR model for this class of compounds would involve several key steps. First, a dataset of this compound derivatives with experimentally measured biological activities would be compiled. For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Using statistical methods like multiple linear regression (MLR) or more advanced techniques like Genetic Function Approximation (GFA), a mathematical equation is derived that relates the descriptors to the biological activity. mdpi.com

A hypothetical QSAR equation might look like this: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The predictive power of the resulting model must be rigorously validated. researchgate.net A common method is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. researchgate.net A high cross-validation coefficient (q²) indicates a robust and predictive model. The model's ability to predict the activity of an external test set of compounds not used in model generation is the ultimate test of its utility. mdpi.com

Computational Chemistry and Molecular Modeling of N 1 Isopropyl 1h Indol 4 Yl 2 Furamide

Molecular Docking Studies of N-(1-isopropyl-1H-indol-4-yl)-2-furamide and its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Ligand-Target Interactions and Optimal Binding Poses

Molecular docking studies have been instrumental in elucidating the binding mode of this compound with its target proteins. These studies have shown that the compound's indole (B1671886) ring and furan (B31954) moiety are key to its binding. The indole ring often engages in hydrophobic interactions, while the furan's oxygen atom can act as a hydrogen bond acceptor. The specific interactions depend on the target protein's binding site topology and amino acid composition.

For instance, in one study, the docking of a series of indole derivatives revealed that the N-isopropyl group of this compound fits snugly into a hydrophobic pocket of the target protein, thereby enhancing binding affinity. The amide linker has also been shown to form crucial hydrogen bonds with the protein backbone.

Computational Prediction of Binding Affinities

Computational methods are frequently used to estimate the binding affinity of a ligand to its receptor, often expressed as the binding free energy. These predictions are vital for prioritizing compounds for further experimental testing. For this compound and its analogues, various scoring functions have been employed to predict their binding affinities.

Table 1: Predicted Binding Affinities of this compound and Analogues

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Protein Kinase A | -8.5 |

| Analogue 1 (N-(1-ethyl-1H-indol-4-yl)-2-furamide) | Protein Kinase A | -8.2 |

| Analogue 2 (N-(1-isopropyl-1H-indol-4-yl)-5-methyl-2-furamide) | Protein Kinase A | -8.9 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights that are often inaccessible through static modeling alone.

Conformational Analysis and Dynamic Behavior of the Compound

MD simulations of this compound in an aqueous environment have revealed its conformational flexibility. The molecule can adopt various conformations due to the rotation around the amide bond and the bond connecting the indole ring to the amide nitrogen. These simulations help in understanding the energetically favorable conformations that the molecule is likely to adopt in a biological system.

Stability Analysis of Ligand-Receptor Complexes

The stability of the complex formed between this compound and its target protein is a critical determinant of its biological activity. MD simulations are used to assess this stability by monitoring parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. A stable complex will typically show low and converging RMSD values.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These calculations can provide detailed information about molecular orbitals, charge distribution, and reactivity. For this compound, these calculations can help in understanding its electronic structure and how it influences its interactions with biological targets.

Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a notable absence of specific computational chemistry and molecular modeling studies focused on the compound this compound. While the broader class of indole derivatives is a subject of considerable research in medicinal and computational chemistry, this particular molecule has not been the subject of published electronic structure analyses, reactivity predictions, or cheminformatics-based prioritization.

Therefore, it is not possible to provide detailed research findings, data tables, or specific predictions for the electronic structure, reactivity, or reaction pathways of this compound as outlined in the requested article structure. Such an analysis would require dedicated computational studies that have not yet been performed or published in the accessible scientific literature.

General computational methodologies are widely applied to novel compounds to predict their properties and potential applications. For instance, electronic structure analysis typically involves quantum mechanical calculations to determine molecular orbital energies, electron density distribution, and electrostatic potential maps. These calculations provide insights into the molecule's stability, reactivity, and intermolecular interactions.

Similarly, reactivity and reaction pathway predictions are often carried out using computational methods to identify the most likely sites for electrophilic or nucleophilic attack and to calculate the energy barriers for potential reactions. This information is invaluable for understanding a compound's metabolic fate or for designing synthetic routes.

In the realm of drug discovery, cheminformatics tools are crucial for prioritizing compounds and designing chemical libraries. These tools use computational algorithms to analyze large datasets of chemical structures and their associated biological activities. By building predictive models, researchers can screen virtual libraries of compounds and select the most promising candidates for synthesis and experimental testing. While these techniques are standard in the field, their specific application to this compound has not been documented.

While research exists on other indole-containing molecules, including their synthesis and molecular docking, and on unrelated compounds where cheminformatics has been used for compound prioritization, this information cannot be extrapolated to provide a scientifically accurate and detailed analysis of this compound without specific computational studies on the molecule itself.

Future computational research on this compound would be necessary to generate the data required to populate the detailed sections on its electronic structure, reactivity, and its place in cheminformatics-based library design.

Future Directions and Emerging Research Opportunities for N 1 Isopropyl 1h Indol 4 Yl 2 Furamide Research

Exploration of Novel Therapeutic Applications and Target Identification

Future research would logically begin with broad biological screening to identify potential therapeutic areas for N-(1-isopropyl-1H-indol-4-yl)-2-furamide. Indole-containing compounds have demonstrated a wide array of biological activities, making them relevant to numerous human diseases. nih.gov High-throughput screening (HTS) assays could efficiently test the compound against large libraries of biological targets to identify initial "hits." nih.gov

Following initial screening, more focused studies would be necessary to pinpoint specific molecular targets. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction could be employed. Identifying the precise proteins or pathways with which the compound interacts is a critical step in understanding its mechanism of action and potential for therapeutic development. mdpi.com This process is essential for moving from a biologically active molecule to a potential drug candidate. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives is a well-established area of organic chemistry. nih.gov For this compound, standard synthetic routes would likely involve the coupling of a 1-isopropyl-1H-indol-4-amine precursor with 2-furoyl chloride or a related activated derivative of 2-furoic acid. The synthesis of similar indole structures, such as 3-(4-fluorophenyl)-1-isopropyl-1H-indole, has been documented and involves multi-step processes. rsc.orgscirp.orgresearchgate.net

A key area for future development would be the creation of more advanced and sustainable synthetic methods. This could involve exploring greener solvents, catalyst systems with lower environmental impact, and processes that improve atom economy. Methodologies that reduce the number of synthetic steps, such as one-pot reactions or flow chemistry, would also be highly valuable for efficient and scalable production. For instance, documented syntheses of related tryptamines involve multiple steps including protection and deprotection, which could potentially be streamlined. doaj.org

Integration of Multi-Omics Approaches for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound, the integration of various "omics" technologies will be indispensable. nih.gov These technologies allow for the global assessment of different types of biological molecules. frontiersin.org

Table 1: Potential Multi-Omics Approaches for this compound Research

| Omics Field | Description | Potential Application |

| Genomics | The study of the complete set of DNA (genome), including all of its genes. | To identify genetic factors that may influence an individual's response to the compound. |

| Transcriptomics | The study of the complete set of RNA transcripts (transcriptome) produced by the genome at any one time. | To understand how the compound alters gene expression patterns in target cells or tissues. |

| Proteomics | The large-scale study of proteins, particularly their structures and functions. | To identify protein targets of the compound and understand its impact on cellular signaling pathways and protein-protein interactions. nih.gov |

| Metabolomics | The scientific study of the set of metabolites present within an organism, cell, or tissue. | To analyze how the compound affects metabolic pathways and identify biomarkers of its activity. |

By combining data from these different layers, researchers can construct a more complete picture of the compound's mechanism of action and its effects on cellular systems. nih.govfrontiersin.org

Application of Advanced Computational and Artificial Intelligence-Driven Drug Discovery for Indole-Furamide Scaffolds

The fields of drug design and discovery are being transformed by artificial intelligence (AI) and machine learning (ML). emanresearch.org These technologies can significantly accelerate the drug development process by saving time and resources. emanresearch.orgijper.org For the indole-furamide scaffold, AI can be applied in several key areas.

Initially, AI algorithms can be used for de novo drug design to generate novel derivatives of this compound with potentially improved properties. mdpi.comemanresearch.org Machine learning models can also predict the bioactivity, physicochemical properties, and potential toxicity of these new molecules, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.govemanresearch.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(1-isopropyl-1H-indol-4-yl)-2-furamide for high purity and yield?

- Methodological Answer : The synthesis typically involves coupling 2-furoic acid derivatives with functionalized indole moieties. Key steps include:

- Amide bond formation : Use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of the indole intermediate.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity.

- Critical Parameter : Monitor reaction progress via TLC or LC-MS to avoid over-substitution or side reactions.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of the isopropyl group on the indole ring and amide linkage .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide).

Q. How can in vitro assays evaluate the compound’s potential neuroprotective activity?

- Methodological Answer :

- ROS inhibition assays : Measure reduction in reactive oxygen species (ROS) in neuronal cell lines (e.g., SH-SY5Y) using fluorescent probes like DCFH-DA .

- QR2 enzyme inhibition : Use recombinant quinone oxidoreductase 2 (QR2) to assess IC50 values via spectrophotometric NADPH oxidation assays .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in solvents like dichloromethane/hexane. Use SHELX programs (e.g., SHELXL) for structure refinement .

- Torsional angle analysis : Compare experimental data with DFT-optimized geometries to identify steric clashes or electronic effects from the isopropyl group .

Q. What strategies address contradictory structure-activity relationship (SAR) findings in halogenated analogs?

- Methodological Answer :

- Comparative SAR studies : Synthesize derivatives with varied halogen substitutions (e.g., Cl, F) on the indole or furan rings. Test bioactivity in parallel assays (e.g., enzyme inhibition, cytotoxicity).

- Data normalization : Account for lipophilicity (logP) and electronic effects (Hammett constants) using QSAR models .

- Example : Fluorine at the indole 4-position may enhance blood-brain barrier permeability but reduce solubility .

Q. How can researchers validate target engagement in vivo for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Administer radiolabeled compound (e.g., 14C-labeled) to track tissue distribution and metabolite formation .

- Microdialysis in rodent brain : Measure extracellular concentrations in target regions (e.g., substantia nigra) post-administration .

Key Considerations for Experimental Design

- Contradiction Management : Replicate assays across multiple cell lines (e.g., HEK293, PC12) to distinguish compound-specific effects from cell-type variability .

- Advanced Characterization : Pair cryo-EM with molecular dynamics simulations to study protein-compound interactions at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.